molecular formula C18H28N6O B12915862 2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 331268-13-4

2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12915862
CAS No.: 331268-13-4
M. Wt: 344.5 g/mol
InChI Key: KVRJGCYXXUCVBJ-UHFFFAOYSA-N
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Description

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of multiple pyrrolidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine core but lacks the ethanone group.

    1-(Pyrrolidin-1-yl)ethanone: Contains the ethanone group but lacks the pyrimidine core.

Uniqueness

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of multiple pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

331268-13-4

Molecular Formula

C18H28N6O

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)14-19-15-13-16(22-7-1-2-8-22)21-18(20-15)24-11-5-6-12-24/h13H,1-12,14H2,(H,19,20,21)

InChI Key

KVRJGCYXXUCVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NCC(=O)N3CCCC3)N4CCCC4

Origin of Product

United States

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